molecular formula C20H18ClN5 B2468210 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877804-71-2

3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2468210
CAS No.: 877804-71-2
M. Wt: 363.85
InChI Key: GGELKXVVOOVMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetically designed pyrazolo[1,5-a]pyrimidine derivative of significant interest in medicinal chemistry and infectious disease research. This compound belongs to a class of molecules that have been identified as potent inhibitors of mycobacterial ATP synthase, making it a valuable candidate for tuberculosis research and the investigation of novel anti-mycobacterial agents . The structural motif of N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a key pharmacophore associated with this biological activity . Comprehensive structure-activity relationship (SAR) studies on this chemical series have demonstrated that analogues featuring a 3-(4-fluoro)phenyl group exhibit potent in vitro growth inhibition of Mycobacterium tuberculosis (M.tb) . The specific 4-chlorophenyl substituent in this compound places it within a well-characterized family of inhibitors, providing researchers with a critical tool for probing the mechanisms of bacterial energy metabolism and for developing new therapeutic strategies against drug-resistant tuberculosis. Furthermore, related pyrazolo[1,5-a]pyrimidine scaffolds are under investigation for a range of other therapeutic applications, underscoring the versatility and research value of this chemical class . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-13-11-18(23-12-17-5-3-4-10-22-17)26-20(24-13)19(14(2)25-26)15-6-8-16(21)9-7-15/h3-11,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGELKXVVOOVMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C_{17}H_{19}ClN_{4}
  • Molecular Weight : 314.81 g/mol
  • Key Functional Groups : Pyrazolo[1,5-a]pyrimidine scaffold with a chlorophenyl and pyridinyl substituent.

Antiviral Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. A patent (US9963455B2) highlights the efficacy of similar compounds against viral infections, suggesting that this class may inhibit viral replication mechanisms effectively .

Case Study: Antiviral Efficacy

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed potent activity against various viruses. The mechanism of action involves interference with viral RNA synthesis and protein translation processes.

Antibacterial Activity

The antibacterial potential of this compound was evaluated through various in vitro assays. A related study synthesized several pyrazole derivatives and tested them against Mycobacterium tuberculosis and other bacterial strains.

Results Summary

CompoundBacterial StrainIC50 (µM)
3-(4-chlorophenyl)-...M. tuberculosis H37Rv2.18
3-(4-chlorophenyl)-...Staphylococcus aureus1.35
3-(4-chlorophenyl)-...Escherichia coli4.00

The results indicated that the compound exhibited significant antibacterial activity with IC50 values comparable to established antibiotics .

Anticancer Activity

Preliminary studies have shown that pyrazolo[1,5-a]pyrimidine derivatives possess anticancer properties. The compound was tested on various cancer cell lines, including lung cancer (H322) cells.

Findings from Anticancer Studies

In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
H322 (Lung)15.00Induction of apoptosis
MCF-7 (Breast)12.50Cell cycle arrest at G2/M phase
A549 (Lung)10.00Inhibition of proliferation

These results suggest a promising therapeutic role for this compound in cancer treatment .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidin-7-amine core structure, which is characterized by a fused pyrazole and pyrimidine ring system. The molecular formula is C₁₈H₁₈ClN₅, indicating the presence of 18 carbon atoms, 18 hydrogen atoms, one chlorine atom, and five nitrogen atoms. The presence of a 4-chlorophenyl group and a pyridin-2-ylmethyl substituent enhances its biological activity and selectivity against specific targets.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. Interaction studies have demonstrated its binding affinity to specific biological targets, which is essential for understanding its mechanism of action. Techniques such as molecular docking simulations and in vitro assays are commonly employed to assess these interactions and optimize the compound’s pharmacological profile .

Antiviral Potential

Beyond antibacterial applications, there is emerging evidence that compounds within the pyrazolo[1,5-a]pyrimidine class may possess antiviral properties. The unique structural features of 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine could be explored further for potential antiviral drug development targeting various viral infections.

Oncology Applications

The compound's structural properties may also allow for exploration in oncology. Research into similar pyrazolo[1,5-a]pyrimidine derivatives has shown promise as cyclin-dependent kinase inhibitors and apoptosis inducers in cancer treatment. These findings suggest that this compound could be evaluated for its efficacy against cancer cell lines .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Studies have shown that variations in substituents can significantly impact the compound's efficacy against specific targets. For example:

Substituent Biological Activity
4-ChlorophenylEnhances antibacterial activity
Pyridin-2-ylmethylIncreases binding affinity to biological targets

Research has demonstrated that modifications at the C-7 position can lead to improved potency and selectivity against Mycobacterium tuberculosis and other pathogens .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in treating infectious diseases:

  • Study on Anti-Mycobacterial Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant inhibition of Mycobacterium tuberculosis ATP synthase, suggesting potential as therapeutic agents against tuberculosis .
  • In Vivo Efficacy : Compounds similar to this compound were tested in acute mouse models of tuberculosis and showed promising results in reducing bacterial load .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-amino group and chlorophenyl substituent exhibit nucleophilic reactivity under controlled conditions:

Key Reaction Pathways

Reaction TypeConditionsProductBiological Relevance
Chlorine displacementPOCl₃, tetramethylammonium chloride, reflux7-chloropyrazolo[1,5-a]pyrimidine intermediate Precursor for amine derivatives
Amination2-Pyridinemethanamine, DIPEA, DMF, 80°CTarget compound (86% yield) Enhances antimycobacterial activity
Aryl substitutionPd-catalyzed coupling (e.g., Suzuki)3-aryl derivatives Modulates pharmacokinetic properties

Mechanistic Insights

  • Chlorination : The 7-hydroxy group in pyrazolo[1,5-a]pyrimidin-7(4H)-one precursors reacts with POCl₃ to form a reactive 7-chloro intermediate, enabling subsequent amine coupling .

  • Regioselectivity : Microwave irradiation promotes cyclization favoring 7-aminopyrazolo[1,5-a]pyrimidines over 5-amino isomers due to kinetic control .

Electrophilic Aromatic Substitution

The 4-chlorophenyl and pyridine rings undergo electrophilic reactions:

Documented Modifications

SiteReagentProductObservation
4-ChlorophenylHNO₃/H₂SO₄Nitro derivativesLimited solubility in aqueous media
Pyridine ringBr₂/FeBr₃Brominated analoguesImproved binding to mycobacterial ATP synthase

Structural Confirmation

  • NMR Analysis : Anisotropic effects from the pyrazole nitrogen (δ 8.2–8.5 ppm) confirm substitution patterns .

  • X-Ray Diffraction : Crystallographic data validate regioselectivity in cyclized products (e.g., C–N bond length: 1.34 Å) .

Condensation and Cyclization

The pyridin-2-ylmethylamine side chain participates in Schiff base formation:

Notable Examples

ReactantConditionsApplication
Aldehydes (e.g., benzaldehyde)Ethanol, ΔImine-linked prodrugs
β-KetoestersKnoevenagel conditionsFused heterocycles

Biological Impact

  • Imine derivatives show enhanced membrane permeability but reduced in vitro stability .

Oxidation and Reduction

Controlled redox reactions modify the heterocyclic core:

ProcessReagentOutcome
OxidationKMnO₄, H₂OPyrimidine ring hydroxylation (inactive metabolites)
ReductionH₂/Pd-CSaturation of pyrazole ring (loss of planar geometry)

Stability Considerations

  • The compound resists auto-oxidation under ambient conditions (t₁/₂ > 6 months at 25°C) .

Metal Complexation

The pyridine nitrogen and amine group coordinate transition metals:

Metal SaltComplex StructureUse
Cu(II) acetateOctahedral geometryAntibacterial enhancement
Fe(III) chlorideTrigonal bipyramidalCatalytic applications

Spectroscopic Evidence

  • IR shifts (ν(N–H) → 3280 cm⁻¹; ν(C=N) → 1620 cm⁻¹) confirm coordination .

Comparative Reactivity Table

Reaction SiteReactivity Scale (1–5)Preferred Conditions
7-Amino group5Polar aprotic solvents, 80–100°C
4-Chlorophenyl3Acidic/electrophilic media
Pyridine N4Metal salts, pH 7–9

Comparison with Similar Compounds

Position 3 Modifications

  • Chlorophenyl vs.
  • Phenyl vs. Chlorophenyl : Substituting phenyl for chlorophenyl (e.g., in derivatives) reduces electronegativity, decreasing affinity for polar active sites .

Position 7 Modifications

  • Pyridin-2-ylmethyl vs. Benzyl : The pyridine nitrogen in the target compound enables hydrogen bonding with residues like Asp86 in CDK2, whereas benzyl groups (e.g., in ) rely solely on hydrophobic interactions .
  • Aliphatic Chains (e.g., 2-methylpropyl) : These improve membrane permeability but reduce target specificity compared to aromatic substituents .

Pharmacological and Kinetic Profiles

Parameter Target Compound 3-(4-Fluorophenyl) Analog N-(4-Ethoxyphenyl) Derivative
LogP 3.8 (predicted) 3.5 4.2
Solubility (μM) 12 (aqueous) 18 8
CYP3A4 Inhibition Moderate Low High
Plasma Protein Binding (%) 89 82 93

Key Findings :

  • The pyridin-2-ylmethyl group balances solubility and target engagement, whereas trifluoromethyl groups (e.g., in ) increase off-target binding risks.
  • Chlorine at position 3 correlates with prolonged half-life (t₁/₂ = 6.2 hours in murine models) vs. 4.8 hours for fluorine analogs .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones, followed by functionalization at position 7 with a pyridin-2-ylmethylamine group . Key steps include:

  • Cyclization : Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.
  • Amine coupling : Employ coupling agents like EDCI/HOBt in dichloromethane under nitrogen.
  • Optimization : Adjust catalysts (e.g., Pd for cross-coupling), solvents (e.g., THF for solubility), and temperatures (stepwise heating to avoid side reactions) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the pyridin-2-ylmethyl group shows distinct aromatic protons at δ 8.5–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C20H19ClN5: 364.1294) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry, as seen in related pyrazolo[1,5-a]pyrimidines .

Advanced: How can computational methods guide the optimization of reaction pathways?

Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility and reaction efficiency .
  • Machine Learning : Train models on existing pyrazolo[1,5-a]pyrimidine synthesis data to recommend optimal conditions (e.g., temperature, catalyst loading) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Curves : Re-evaluate IC50 values using standardized assays (e.g., kinase inhibition assays with ATP competition) .
  • Structural Validation : Confirm compound purity and stability via HPLC and LC-MS to rule out degradation artifacts .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to verify direct target binding .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo assays .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations normalized to controls .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Core Modifications : Introduce substituents at positions 2, 3, and 5 to assess steric/electronic effects (e.g., replace 4-chlorophenyl with fluorophenyl) .
  • Side-Chain Variations : Compare pyridin-2-ylmethyl with other amines (e.g., morpholine, piperazine) to optimize pharmacokinetics .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA models using activity data from analogs to predict potency .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

  • Activation Efficiency : Replace EDCI with TBTU for better carbodiimide activity .
  • Solvent Polarity : Switch to DMF or DMSO to improve amine nucleophilicity .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis products; add molecular sieves to scavenge water .

Basic: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Salt Formation : Prepare hydrochloride salts via HCl treatment in ethanol .
  • Co-solvents : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) with sonication .
  • Prodrug Design : Introduce phosphate esters at the pyrimidine NH group .

Advanced: How to analyze metabolic stability in preclinical models?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates for CYP3A4/2D6 to assess drug-drug interaction risks .

Advanced: What crystallographic techniques validate regiochemistry in analogs?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve positional ambiguity (e.g., pyridinyl vs. pyrimidinyl orientation) with high-resolution data (R-factor < 0.06) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.